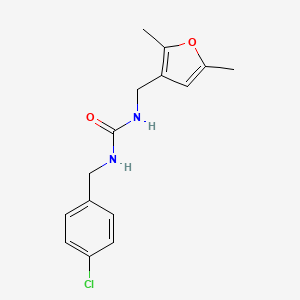

1-(4-Chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(4-Chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a urea derivative that is not directly described in the provided papers. However, the papers discuss related 1-aryl-3-(2-chloroethyl) ureas, which are synthesized from different starting materials and have shown potential as anticancer agents. These compounds, including derivatives like methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and 4-butyl[3-(2-chloroethyl)ureido]benzene, have been evaluated for their cytotoxicity against human adenocarcinoma cells and have been compared to known anticancer drugs such as chlorambucil .

Synthesis Analysis

The synthesis of 1-aryl-3-(2-chloroethyl) ureas involves the reaction of 4-phenylbutyric acid and alkylanilines. Although the exact synthesis of this compound is not detailed, it can be inferred that a similar approach could be used, substituting the appropriate aniline and acid derivatives to introduce the 4-chlorobenzyl and 2,5-dimethylfuran-3-ylmethyl groups .

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The papers do not provide specific details on the molecular structure analysis of the compounds studied, but it is known that the substituents on the urea can significantly affect the compound's biological activity .

Chemical Reactions Analysis

The chemical reactivity of 1-aryl-3-(2-chloroethyl) ureas is not extensively discussed in the provided papers. However, the cytotoxicity assays suggest that these compounds may undergo biotransformation or interact with cellular components to exert their anticancer effects. The lack of mutagenicity in some derivatives indicates that the chemical reactions they undergo do not lead to DNA damage, which is a positive aspect for potential therapeutic use .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aryl-3-(2-chloroethyl) ureas, such as solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. The papers mention that some of the synthesized compounds were not toxic at high doses in mice and had better antineoplastic activity and fewer side effects compared to chlorambucil, suggesting favorable properties for drug development .

Applications De Recherche Scientifique

Mechanistic Studies in Chemistry

Research on urea derivatives has shown their involvement in forming specific compounds through chemical reactions. For instance, urea and its derivatives can react with acyloins and diacetyl under acid conditions to form imidazolin-2-ones and other cyclic compounds, highlighting their role in synthesizing heterocyclic structures which are often of interest in pharmaceutical chemistry (Butler & Hussain, 1981).

Catalytic Activities and Biological Applications

Urea derivatives have also been investigated for their catalytic properties, such as mimicking the activity of metalloenzymes like urease. Dinuclear nickel complexes, for example, have demonstrated urease-like activity in catalyzing the hydrolysis of urea, suggesting potential applications in synthetic bioinorganic chemistry and the development of enzyme mimics (Kundu et al., 2021).

Herbicide Development and Anticancer Research

Some urea derivatives have been studied for their herbicidal properties, indicating potential agricultural applications. Additionally, certain 1-aryl-3-(2-chloroethyl) urea derivatives have been synthesized and evaluated for their anticancer properties in vitro, showing promising results as antineoplastic agents (Gaudreault et al., 1988).

Molecular Docking Studies

Molecular docking studies on urea/thiourea derivatives have shed light on their potential anticonvulsant activities, further demonstrating the diverse biological activities that urea derivatives may exhibit. These studies provide insights into how such compounds could be optimized for therapeutic applications (Thakur et al., 2017).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(2,5-dimethylfuran-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-10-7-13(11(2)20-10)9-18-15(19)17-8-12-3-5-14(16)6-4-12/h3-7H,8-9H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUDZLMWUDVPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2545755.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)

![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B2545766.png)

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)